molecular formula C18H24S2 B14242160 6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol CAS No. 583829-81-6

6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol

Cat. No.: B14242160
CAS No.: 583829-81-6
M. Wt: 304.5 g/mol
InChI Key: TZXQCYNOHSAZDH-UHFFFAOYSA-N
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Description

6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol is an organosulfur compound that features a naphthalene ring substituted with a sulfanylethyl group and a hexane-1-thiol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol is unique due to the presence of both a naphthalene ring and a hexane-1-thiol chain, which provides a combination of aromatic and aliphatic properties. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.

Properties

CAS No.

583829-81-6

Molecular Formula

C18H24S2

Molecular Weight

304.5 g/mol

IUPAC Name

6-[6-(2-sulfanylethyl)naphthalen-2-yl]hexane-1-thiol

InChI

InChI=1S/C18H24S2/c19-11-4-2-1-3-5-15-6-8-18-14-16(10-12-20)7-9-17(18)13-15/h6-9,13-14,19-20H,1-5,10-12H2

InChI Key

TZXQCYNOHSAZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCS)C=C1CCCCCCS

Origin of Product

United States

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